molecular formula C21H20 B12596840 (1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene CAS No. 608489-13-0

(1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene

Cat. No.: B12596840
CAS No.: 608489-13-0
M. Wt: 272.4 g/mol
InChI Key: NMAAYCBIZZGVPA-SFTDATJTSA-N
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Description

(1R,4R)-2,5-dibenzylbicyclo[221]hepta-2,5-diene is a bicyclic compound characterized by its unique structure, which includes two benzyl groups attached to a bicyclo[221]hepta-2,5-diene framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction between a suitable diene and a dienophile under controlled conditions yields the desired product. For instance, the reaction of cyclopentadiene with a dibenzyl-substituted dienophile can produce this compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Diels-Alder reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors and specific catalysts to enhance the reaction rate and selectivity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds into single bonds, yielding saturated derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hepta-2,5-diene: A simpler analog without benzyl groups.

    2,5-diphenylbicyclo[2.2.1]hepta-2,5-diene: Similar structure with phenyl groups instead of benzyl groups.

Uniqueness

(1R,4R)-2,5-dibenzylbicyclo[22The benzyl groups provide additional sites for functionalization, making it a versatile compound in synthetic chemistry .

Properties

CAS No.

608489-13-0

Molecular Formula

C21H20

Molecular Weight

272.4 g/mol

IUPAC Name

(1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene

InChI

InChI=1S/C21H20/c1-3-7-16(8-4-1)11-18-13-21-15-20(18)14-19(21)12-17-9-5-2-6-10-17/h1-10,13-14,20-21H,11-12,15H2/t20-,21-/m0/s1

InChI Key

NMAAYCBIZZGVPA-SFTDATJTSA-N

Isomeric SMILES

C1[C@@H]2C=C([C@H]1C=C2CC3=CC=CC=C3)CC4=CC=CC=C4

Canonical SMILES

C1C2C=C(C1C=C2CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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